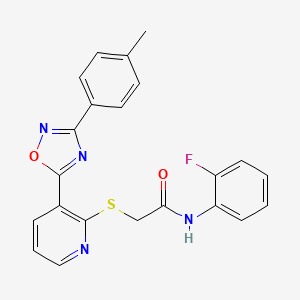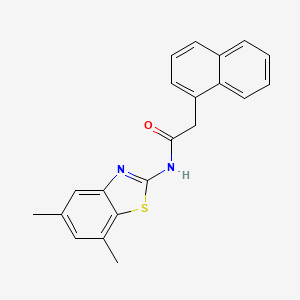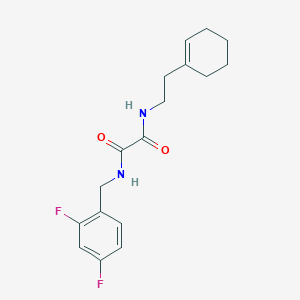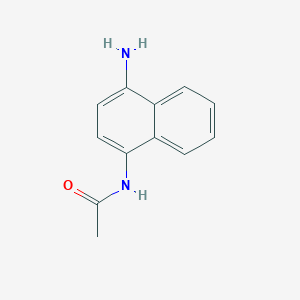
N-(4-aminonaphthalen-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-aminonaphthalen-1-yl)acetamide: is an organic compound with the molecular formula C12H12N2O It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features an acetamide group attached to the nitrogen atom of a 4-aminonaphthalene moiety
准备方法
Synthetic Routes and Reaction Conditions
-
Amination of Naphthalene: : The synthesis of N-(4-aminonaphthalen-1-yl)acetamide typically begins with the nitration of naphthalene to form 4-nitronaphthalene. This intermediate is then reduced to 4-aminonaphthalene using reducing agents such as iron powder in the presence of hydrochloric acid.
-
Acetylation: : The 4-aminonaphthalene is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield this compound. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Large-scale nitration of naphthalene followed by reduction to produce 4-aminonaphthalene.
Continuous Acetylation: Continuous flow reactors may be used for the acetylation step to improve efficiency and yield.
化学反应分析
Types of Reactions
-
Oxidation: : N-(4-aminonaphthalen-1-yl)acetamide can undergo oxidation reactions, typically forming quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced to form N-(4-aminonaphthalen-1-yl)ethanamine using reducing agents like lithium aluminum hydride.
-
Substitution: : Electrophilic substitution reactions can occur on the naphthalene ring, allowing for the introduction of various functional groups. Halogenation, sulfonation, and nitration are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: N-(4-aminonaphthalen-1-yl)ethanamine.
Substitution: Halogenated, sulfonated, or nitrated derivatives of this compound.
科学研究应用
Chemistry
In organic synthesis, N-(4-aminonaphthalen-1-yl)acetamide serves as a precursor for various functionalized naphthalene derivatives. It is used in the synthesis of dyes, pigments, and other aromatic compounds.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are explored for their ability to interact with biological macromolecules.
Medicine
This compound and its derivatives are investigated for their pharmacological properties. They are potential candidates for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the materials science field, this compound is used in the development of organic semiconductors and other advanced materials. Its unique structural properties make it suitable for various industrial applications.
作用机制
The mechanism by which N-(4-aminonaphthalen-1-yl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes.
相似化合物的比较
Similar Compounds
- N-(3-aminonaphthalen-1-yl)acetamide
- N-(5-aminonaphthalen-1-yl)acetamide
- N-(naphthalen-1-yl)acetamide
Uniqueness
N-(4-aminonaphthalen-1-yl)acetamide is unique due to the position of the amino group on the naphthalene ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and reactivity patterns, making it a distinct compound of interest in various research fields.
属性
IUPAC Name |
N-(4-aminonaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8(15)14-12-7-6-11(13)9-4-2-3-5-10(9)12/h2-7H,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDUVLAJKGAIJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C2=CC=CC=C21)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[[(Z)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2779570.png)
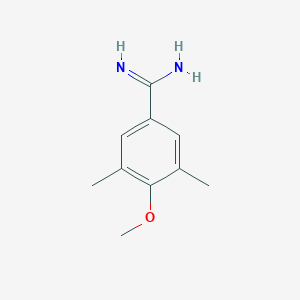
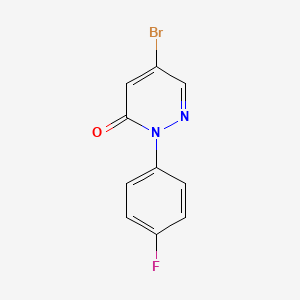
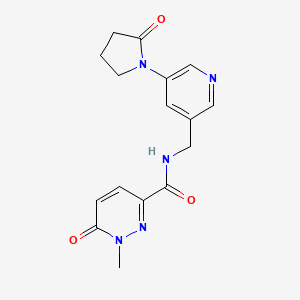
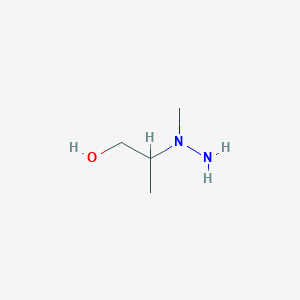
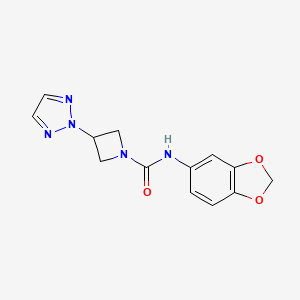
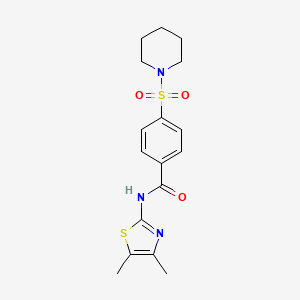

![Tert-butyl 7-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2779583.png)
